5-Nitronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

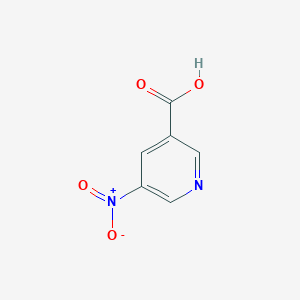

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-5(8(11)12)3-7-2-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAGBVHIUUFVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363846 | |

| Record name | 5-NITRONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2047-49-6 | |

| Record name | 5-NITRONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Nitronicotinic Acid from 3-Methylpyridine

This technical guide provides an in-depth overview of the synthetic pathway for producing 5-nitronicotinic acid, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available precursor, 3-methylpyridine (also known as 3-picoline). This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, comparative data on synthetic methodologies, and visualizations of the chemical processes.

The synthesis is a two-step process:

-

Oxidation: The methyl group of 3-methylpyridine is oxidized to a carboxylic acid group to form nicotinic acid (Niacin or Vitamin B3).

-

Nitration: An electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) at the 5-position of the nicotinic acid ring to yield the final product, this compound.

This guide will explore various established methods for the initial oxidation step and provide a representative, detailed protocol for the subsequent nitration.

Overall Synthesis Workflow

The logical flow from the starting material to the final product involves two sequential chemical transformations. The first step, oxidation, is critical and can be achieved through several distinct methods, each with its own advantages regarding yield, cost, and environmental impact. The second step involves the selective nitration of the pyridine ring, which is deactivated by the electron-withdrawing carboxylic acid group.

Step 1: Oxidation of 3-Methylpyridine to Nicotinic Acid

The conversion of 3-methylpyridine to nicotinic acid is a well-established industrial process. Numerous methods have been developed, ranging from high-temperature gas-phase oxidation to liquid-phase reactions using various oxidizing agents. The choice of method often depends on the desired scale, available equipment, and environmental considerations.

Key approaches include:

-

Catalytic Liquid-Phase Oxidation: Utilizes air or pure oxygen in the presence of metal catalysts like cobalt and manganese salts, often in an acetic acid medium.[1][2]

-

Nitric Acid Oxidation: A direct and potent method, though it can produce nitrogen oxide byproducts.[3][4]

-

Ammoxidation followed by Hydrolysis: A two-stage process where 3-methylpyridine is first converted to 3-cyanopyridine, which is then hydrolyzed to nicotinic acid.[5][6][7]

-

"Green" Oxidation: Newer methods employ catalysts with oxidants like hydrogen peroxide (H₂O₂) to perform the reaction under milder, more environmentally friendly conditions.[8]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes quantitative data from various published methods for the oxidation of 3-methylpyridine.

| Method | Oxidant | Catalyst / Reagents | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Yield (%) |

| Liquid-Phase Catalytic | Dioxygen (O₂) | Co(OAc)₂, Mn(OAc)₂, Bromide, Initiator | 170-180 | 1.5 | - | - | 81.3 |

| Liquid-Phase Catalytic | Dioxygen (O₂) | Co(OAc)₂/NHPI/NaBr | - | - | 82 | 61.4 | - |

| Nitric Acid Oxidation | Nitric Acid (HNO₃) | None | 180 | - | ~75-80 | 80 | ~60-62 |

| Gas-Phase Catalytic | Air | V₂O₅-ZrO₂-TiO₂ | - | - | - | 90 | 75-77 |

| "Green" Catalytic | 30% H₂O₂ | Cu/13X Zeolite | - | - | - | - | High |

| Ammoxidation | Air, Ammonia | V₂O₅-based | 360 | - | - | - | 72-84 (crude) |

Experimental Protocol: Catalytic Oxidation with Dioxygen

This protocol is a representative example of a liquid-phase oxidation process.

Materials:

-

3-methylpyridine

-

Acetic Acid (solvent)

-

Cobalt (II) acetate tetrahydrate (Co(OAc)₂)

-

Manganese (II) acetate tetrahydrate (Mn(OAc)₂)

-

Sodium Bromide (NaBr)

-

Radical Initiator (e.g., AIBN)

-

High-pressure reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

-

Charge the high-pressure reactor with 3-methylpyridine, acetic acid, cobalt acetate, manganese acetate, sodium bromide, and a radical initiator. A typical molar ratio might be 1:0.005:0.005:0.01 (3-methylpyridine:Co:Mn:Br).[1]

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing the oxidant.

-

Pressurize the reactor with dioxygen (or compressed air) to the desired pressure (e.g., 1.5 MPa).[1]

-

Heat the mixture to the target temperature (e.g., 170-180 °C) while stirring vigorously to ensure proper gas-liquid mixing.[1]

-

Maintain the reaction for several hours. The reaction progress can be monitored by analyzing aliquots using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

The product, nicotinic acid, can be isolated from the reaction mixture by cooling/crystallization, followed by filtration. The crude product may be further purified by recrystallization from water.

Step 2: Nitration of Nicotinic Acid to this compound

The introduction of a nitro group onto the nicotinic acid ring is an electrophilic aromatic substitution. The reaction typically employs a "mixed acid" solution of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[9]

Mechanism: Electrophilic Aromatic Substitution

The pyridine ring is electron-deficient, and the presence of the electron-withdrawing carboxylic acid group at the 3-position further deactivates the ring towards electrophilic attack. However, under forcing conditions (strong acid, heat), nitration can occur, primarily at the 5-position, which is the least deactivated position for electrophilic attack.

Experimental Protocol: Nitration of Nicotinic Acid

This protocol is adapted from established procedures for the nitration of similar pyridine carboxylic acid derivatives.[10]

Materials:

-

Nicotinic acid

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Fuming nitric acid (HNO₃, >90%)

-

Ice

-

Distilled water

-

Glass reactor with overhead stirrer, dropping funnel, and thermometer

Procedure:

-

In the reactor, carefully add nicotinic acid (1.0 eq.) to concentrated sulfuric acid (approx. 3 volumes relative to the mass of nicotinic acid). Stir the mixture until the nicotinic acid is fully dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add fuming nitric acid (approx. 1.1-1.5 eq.) dropwise via the dropping funnel. CRITICAL: Maintain the internal temperature below 10-15 °C during the addition to control the exothermic reaction.

-

After the addition is complete, slowly warm the reaction mixture to a higher temperature (e.g., 45-80 °C) and hold for several hours (e.g., 3-4 hours) to drive the reaction to completion.[10]

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture back to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Very slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This will precipitate the product.

-

Collect the solid yellow precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with cold water to remove residual acid.

-

Dry the product under vacuum to obtain crude this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation: Representative Nitration Conditions

| Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Conc. H₂SO₄, Fuming HNO₃ | 0 °C (addition), then 45-80 °C | 3 - 4 | 30-40% (reported for similar substrates) | Conditions must be carefully controlled due to the exothermic nature and deactivation of the ring. |

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]

- 4. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]

- 6. shd-pub.org.rs [shd-pub.org.rs]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. oaepublish.com [oaepublish.com]

- 9. Nitration - Wikipedia [en.wikipedia.org]

- 10. Page loading... [wap.guidechem.com]

5-Nitronicotinic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, structure, synthesis, and potential biological applications of 5-nitronicotinic acid, a key building block in medicinal chemistry.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), is a versatile organic compound that holds significant interest for researchers, scientists, and professionals in the field of drug development. Its unique chemical structure, featuring both a carboxylic acid and a nitro group on the pyridine ring, imparts distinct electronic properties that make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties, structural features, synthesis methodologies, and known biological activities of this compound, with a focus on its applications in medicinal chemistry and drug discovery.

Chemical Properties and Structure

This compound, also known by its IUPAC name 5-nitropyridine-3-carboxylic acid, is a solid, typically appearing as a white to pale yellow crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-Nitropyridine-3-carboxylic acid | [3] |

| Synonyms | 3-Carboxy-5-nitropyridine, 5-Nitro-3-pyridinecarboxylic acid | [1] |

| CAS Number | 2047-49-6 | [1] |

| Molecular Formula | C₆H₄N₂O₄ | [1] |

| Molecular Weight | 168.11 g/mol | [1] |

| Melting Point | 171-173 °C | [2] |

| Boiling Point | 369.5 °C at 760 mmHg | [4] |

| Density | 1.57 g/cm³ | [4] |

| Flash Point | 177.3 °C | [4] |

Solubility and pKa:

The acidity of the carboxylic acid group is a key chemical parameter. The experimental pKa value for this compound is not widely reported. However, methods such as potentiometric titration or UV-Vis spectrophotometry could be employed for its determination.[6][7][8][9]

Spectral Data:

Detailed spectral analyses are crucial for the unambiguous identification and characterization of this compound. While a comprehensive public database of its spectra is not available, chemical suppliers often provide spectral data upon purchase.[10] Based on the structure, the expected spectral features are:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule. The carbons attached to the nitro and carboxyl groups would exhibit characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-N stretches, and the asymmetric and symmetric stretches of the nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively).[11]

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 168.

Structural Analysis:

To date, a publicly available crystal structure of this compound has not been reported. However, the crystal structure of a closely related compound, 5-nitropicolinic acid monohydrate, has been determined by X-ray analysis.[12] This analysis can provide insights into the potential packing and intermolecular interactions of this compound in the solid state. The determination of the precise three-dimensional arrangement of atoms in this compound through single-crystal X-ray diffraction would be a valuable contribution to the field.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of a suitable nicotinic acid precursor. While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, methods for the synthesis of its derivatives, such as 6-hydroxy-5-nitronicotinic acid, provide a logical framework.

Proposed Synthesis Workflow:

A plausible synthetic route to this compound would involve the direct nitration of nicotinic acid. The following diagram illustrates the logical workflow for such a synthesis.

Figure 1. Logical workflow for the synthesis of this compound.

Experimental Protocol for a Related Compound (Synthesis of 6-Hydroxy-5-nitronicotinic Acid):

The following protocol for the synthesis of 6-hydroxy-5-nitronicotinic acid can serve as a reference for developing a procedure for this compound.[13]

Method 1:

-

Add 6-hydroxynicotinic acid (20g) and 100mL of red fuming nitric acid to a 250mL flask.

-

Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8 hours.

-

Slowly increase the temperature to 80°C.

-

Cool the mixture to room temperature overnight.

-

Collect the yellow precipitate by filtration, wash with water (10 mL), and dry to yield 6-hydroxy-5-nitronicotinic acid.[13]

Method 2:

-

Add fuming nitric acid (10.4 mL) dropwise to a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) at 0°C.

-

Slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.

-

Pour the mixture into a mixture of ice and water.

-

Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain the product.[13]

Biological Activity and Applications in Drug Development

The presence of the nitro group, a known pharmacophore and toxicophore, combined with the nicotinic acid scaffold, suggests that this compound and its derivatives could exhibit a range of biological activities.[13] Nitro-containing compounds are known to display a wide spectrum of activities, including antimicrobial, anticancer, and antiparasitic effects.[14][15]

Antimicrobial Potential:

This compound has been investigated as an antitubercular agent.[1] It is suggested to inhibit Mycobacterium tuberculosis and Mycobacterium avium complex by binding to the enzyme NADH dehydrogenase, which leads to the inhibition of bacterial respiration and ATP synthesis.[1] Furthermore, it is proposed to have antimycobacterial activity through the formation of nitric oxide radicals via hydrogen peroxide oxidation, which can damage cellular components like DNA and proteins.[1] Derivatives of nicotinic acid have also shown promising activity against various bacterial strains, including MRSA.[16]

Anticoccidial Activity:

This compound is mentioned as an intermediate in the synthesis of nicotinamide derivatives with potential anticoccidial activity.[17]

Role as a Synthetic Intermediate:

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of more complex molecules.[18] Its functional groups allow for a variety of chemical transformations, making it a valuable building block for creating libraries of compounds for biological screening. For instance, the carboxylic acid can be converted to esters, amides, or other functional groups, while the nitro group can be reduced to an amine, which can then be further functionalized.

The following diagram illustrates a general workflow for utilizing this compound in a drug discovery program.

Figure 2. General workflow for the use of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[11][19][20]

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a fume hood.[11][19]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][19]

-

Wash hands thoroughly after handling.[11]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[20]

In case of exposure, it is important to follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its distinct chemical properties, conferred by the presence of both a carboxylic acid and a nitro group on the pyridine ring, allow for a wide range of chemical modifications. While there are still gaps in the publicly available data regarding its specific physical properties and crystal structure, its potential as a precursor to biologically active compounds, particularly in the antimicrobial field, is evident. This technical guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their synthetic and discovery efforts. Further research into its biological activities and the full characterization of its physicochemical properties will undoubtedly enhance its utility in the development of novel therapeutics.

References

- 1. 5-Nitro nicotinic acid | 2047-49-6 | FN26238 | Biosynth [biosynth.com]

- 2. This compound | 2047-49-6 [sigmaaldrich.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | 2047-49-6 [chemnet.com]

- 5. researchgate.net [researchgate.net]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. researchgate.net [researchgate.net]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [guidechem.com]

- 14. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. This compound | 2047-49-6 [chemicalbook.com]

- 18. chemimpex.com [chemimpex.com]

- 19. echemi.com [echemi.com]

- 20. tcichemicals.com [tcichemicals.com]

Spectroscopic Analysis of 5-Nitronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Nitronicotinic acid (CAS No: 2047-49-6). Due to the limited availability of publicly accessible experimental spectra, this document presents predicted spectroscopic data based on the compound's chemical structure and comparison with analogous compounds. It also includes comprehensive, generalized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Disclaimer: The data presented in these tables are predicted and should be used as a reference. Experimental verification is required for precise spectral assignments.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.4 | s | 1H | H-2 |

| ~9.2 | s | 1H | H-6 |

| ~8.8 | s | 1H | H-4 |

| ~13.5 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (Carboxylic Acid) |

| ~155 | C-6 |

| ~150 | C-2 |

| ~148 | C-5 (bearing NO₂) |

| ~135 | C-4 |

| ~130 | C-3 (bearing COOH) |

Table 3: Predicted Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3100 - 2500 (broad) | O-H | Stretching (Carboxylic Acid) |

| ~1700 | C=O | Stretching (Carboxylic Acid) |

| ~1600, ~1480 | C=C, C=N | Aromatic Ring Stretching |

| ~1530 | N-O | Asymmetric Stretching (Nitro Group) |

| ~1350 | N-O | Symmetric Stretching (Nitro Group) |

| ~1300 | C-O | Stretching (Carboxylic Acid) |

| ~900 | O-H | Bending (Carboxylic Acid Dimer) |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 151 | [M - OH]⁺ |

| 123 | [M - NO₂]⁺ |

| 122 | [M - H₂O - CO]⁺ |

| 77 | [C₅H₃N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.[1][2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]

-

If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

-

The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[2]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[2][3]

-

Shim the magnetic field to achieve maximum homogeneity and resolution. This can be done manually or automatically.[2][3]

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[2]

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[4]

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay is necessary.[3]

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum. For ¹H and ¹³C NMR, Tetramethylsilane (TMS) is often used as an internal standard at 0 ppm. Alternatively, the residual solvent peak can be used for referencing.[3]

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal to completely cover the crystal surface.

-

Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

-

Data Acquisition and Processing:

-

Place the sample holder (with the ATR setup or KBr pellet) into the FT-IR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[5] The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

The method of sample introduction depends on the type of mass spectrometer and the properties of the analyte. For a solid like this compound, direct insertion probe or infusion via a suitable solvent can be used.

-

The sample is introduced into the ion source of the mass spectrometer, which is under high vacuum.[6]

-

Ionize the sample molecules. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[7] EI is a hard ionization technique that often causes fragmentation, providing structural information.[7] ESI is a soft ionization technique that typically produces the protonated or deprotonated molecular ion with minimal fragmentation.

-

-

Mass Analysis:

-

The generated ions are accelerated by an electric field and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[6] Common mass analyzers include quadrupoles, time-of-flight (TOF), and ion traps.

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and the signal is amplified.

-

The instrument's software plots the relative abundance of the ions versus their m/z ratio to generate the mass spectrum.

-

The peak with the highest m/z value often corresponds to the molecular ion [M]⁺ or a pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻), which can be used to determine the molecular weight of the compound.[6]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility of 5-Nitronicotinic acid in common organic solvents

Technical Guide: Solubility Profile of 5-Nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different solvent systems is crucial for its application in synthesis, formulation, and biological studies. Solubility dictates the bioavailability of a compound and influences its handling and processing in a laboratory and industrial setting. This guide provides the foundational information and methodologies required to establish a comprehensive solubility profile for this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data serves as a baseline for understanding the compound's general characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | 5-Nitro-3-pyridinecarboxylic acid, 3-Carboxy-5-nitropyridine | [1][2] |

| CAS Number | 2047-49-6 | [3][4] |

| Molecular Formula | C₆H₄N₂O₄ | [1][3] |

| Molecular Weight | 168.11 g/mol | [1][2] |

| Melting Point | 171-173 °C | [5] |

| Boiling Point | 369.5 °C at 760 mmHg | [2][3] |

| Density | 1.57 g/cm³ | [3] |

| Appearance | White crystalline solid | [1] |

Experimental Protocols for Solubility Determination

The following section details a robust experimental protocol for determining the equilibrium solubility of this compound in various organic solvents. The most common and reliable method is the shake-flask method, which determines the thermodynamic solubility.[6]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound (solute) to a specific volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute is constant.[6][7] The concentration of the solute in the saturated solution is then determined analytically, which represents the solubility of the compound in that solvent at that specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the diagram below.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[1][6]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials.[1]

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Immediately dilute the filtrate with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for quantifying carboxylic acids.[8][9] A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, UV-Vis spectrophotometry can be a simpler method for quantification.[10] A calibration curve must be generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax).

-

-

Calculation: The solubility (S) is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.

S (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Example of Solubility Data Presentation for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | Experimental Value | Calculated Value | HPLC |

| Ethanol | Experimental Value | Calculated Value | HPLC |

| Acetone | Experimental Value | Calculated Value | HPLC |

| Acetonitrile | Experimental Value | Calculated Value | HPLC |

| Dimethyl Sulfoxide | Experimental Value | Calculated Value | HPLC |

| Ethyl Acetate | Experimental Value | Calculated Value | HPLC |

| Dichloromethane | Experimental Value | Calculated Value | HPLC |

| Water | Experimental Value | Calculated Value | HPLC |

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not extensively documented, this guide provides the necessary framework for its determination. The detailed experimental protocol for the shake-flask method, coupled with appropriate analytical techniques like HPLC, will enable researchers to generate reliable and reproducible solubility data. This information is fundamental for the effective utilization of this compound in drug development and other scientific research.

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. www1.udel.edu [www1.udel.edu]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. biorelevant.com [biorelevant.com]

- 8. researchgate.net [researchgate.net]

- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

The Rising Potential of 5-Nitronicotinic Acid Derivatives in Therapeutic Research: A Technical Guide

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, 5-nitronicotinic acid and its derivatives are emerging as a promising class of compounds with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the current research into the biological activities of these compounds, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further investigation and development in this exciting area.

Introduction to this compound Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been recognized for their roles in various physiological processes. The introduction of a nitro group at the 5-position of the pyridine ring significantly alters the electronic and steric properties of the molecule, leading to a diverse range of biological activities. The electron-withdrawing nature of the nitro group can enhance the interaction of these molecules with biological targets, making them attractive candidates for the development of novel therapeutic agents. This guide explores the multifaceted biological potential of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the modulation of key cellular signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives and related compounds, as measured by their half-maximal inhibitory concentration (IC50) values.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Chloro-5-nitronicotinic acid derivative (Dipyridodiazepinone precursor) | Not specified in abstract | - | [1] |

| 6-Hydroxy-5-nitronicotinic acid | Lead compound for antitumor drugs | - | [2] |

| Isatin hydrazide of a nicotinic acid derivative | HT-29, PC-3, A549, HepG2, MCF-7 | Devoid of cytotoxicity | [3] |

| Azaphenothiazine derivative 18 | Melanoma (SK-MEL-5) | 0.04 | [4] |

| Azaphenothiazine derivative 18 | Leukemia (CCRF-CEM) | <1 | [4] |

| Azaphenothiazine derivative 18 | Colon Cancer (HCT-116) | <1 | [4] |

| Azaglycophymine derivative 19 | Breast Cancer (HCC1937, BT-474, 4T1) | ~4 | [5] |

| 3-(coumarin-3-yl)-acrolein derivative 5d | Lung Cancer (A549) | 0.70 ± 0.05 | [6] |

| 3-(coumarin-3-yl)-acrolein derivative 6e | Oral Cancer (KB) | 0.39 ± 0.07 | [6] |

Note: Data for a broader range of specific this compound derivatives is still emerging.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways in Anticancer Activity

This compound derivatives may exert their anticancer effects by modulating critical signaling pathways, such as those involved in apoptosis and DNA damage repair.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives extends to a range of pathogens, including bacteria and mycobacteria. The nitro group is a well-known pharmacophore in antimicrobial agents, often acting as a bio-reducible group that generates reactive nitrogen species toxic to microbial cells.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives and related compounds against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6-Amino-5-nitronicotinic acid | Staphylococcus aureus | Not specified | [7] |

| 6-Amino-5-nitronicotinic acid | Escherichia coli | Not specified | [7] |

| 6-Nitronicotinamide 25 | Mycobacterium tuberculosis | 18 µM | [3] |

| 5-Nitropicolinic acid amide 22 | Mycobacterium tuberculosis | 15-26 µM | [3] |

| 6-Nitropicolinic acid amide 20 | Mycobacterium tuberculosis | 1.4 µM | [3] |

| Nicotinic acid hydrazide 8c | Mycobacterium tuberculosis | 6.25 | [3] |

| 5-butyl-2-pyridine carboxylic acid | Gram-positive bacteria | 0.069 - 1.12 | [8] |

| 5-butyl-2-pyridine carboxylic acid | Gram-negative bacteria | 8.925 - 17.85 | [8] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial/mycobacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria)

-

This compound derivative stock solution

-

96-well microtiter plates

-

Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, or for several days for mycobacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antitubercular Drug Screening

Enzyme Inhibition

The unique electronic properties of this compound derivatives make them potential inhibitors of various enzymes. For instance, derivatives have been synthesized and tested for their ability to inhibit HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

Quantitative Data for Enzyme Inhibition

The following table shows the inhibitory activity of a this compound derivative against HIV-1 Reverse Transcriptase.

| Compound | Enzyme | IC50 (µM) | Reference |

| Dipyridodiazepinone derivative (from 2-chloro-5-nitronicotinic acid) | HIV-1 Reverse Transcriptase (Wild Type) | Exhibited higher inhibitory activity than nevirapine | [1] |

| Dipyridodiazepinone derivative (from 2-chloro-5-nitronicotinic acid) | HIV-1 Reverse Transcriptase (K103N mutant) | Exhibited higher inhibitory activity than nevirapine | [1] |

| Dipyridodiazepinone derivative (from 2-chloro-5-nitronicotinic acid) | HIV-1 Reverse Transcriptase (Y181C mutant) | Exhibited higher inhibitory activity than nevirapine | [1] |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

A non-radioactive, colorimetric ELISA-based assay can be used to measure the inhibition of HIV-1 reverse transcriptase (RT).

Materials:

-

Recombinant HIV-1 RT

-

Poly(A) template and oligo(dT) primer

-

Biotin-dUTP and DIG-dUTP

-

Streptavidin-coated microplates

-

Anti-DIG-peroxidase antibody

-

Peroxidase substrate (e.g., TMB)

-

Stop solution

-

This compound derivative

Procedure:

-

Coating: The biotinylated poly(A) x oligo(dT) template/primer is immobilized on a streptavidin-coated microplate.

-

Reaction: The this compound derivative, dNTP mix (containing DIG-dUTP), and HIV-1 RT are added to the wells. The plate is incubated to allow for DNA synthesis.

-

Detection: The plate is washed, and an anti-DIG-peroxidase antibody is added, which binds to the incorporated DIG-dUTP.

-

Signal Generation: After another wash, the peroxidase substrate is added, and the color development is proportional to the RT activity.

-

Measurement: The reaction is stopped, and the absorbance is measured. The percentage of inhibition is calculated relative to a control without the inhibitor.

Conclusion and Future Directions

The preliminary data on this compound derivatives highlight their significant potential as a versatile scaffold for the development of new therapeutic agents. The presence of the nitro group appears to be crucial for the observed anticancer, antimicrobial, and enzyme-inhibitory activities. Further research is warranted to expand the chemical space of these derivatives through systematic structure-activity relationship (SAR) studies. This will enable the optimization of their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and visualized signaling pathways provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising class of compounds from the laboratory to clinical applications. The continued investigation of this compound derivatives holds the promise of delivering novel and effective treatments for a range of diseases.

References

- 1. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. if-pan.krakow.pl [if-pan.krakow.pl]

- 5. The impact of 9-azaglycophymine and phenylguanidine derivatives on the proliferation of various breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]

5-Nitronicotinic Acid: A Versatile Precursor in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitronicotinic acid, a pyridine derivative featuring a nitro group at the 5-position and a carboxylic acid at the 3-position, has emerged as a pivotal building block in the synthesis of a diverse array of medicinally important compounds. Its strategic functionalization allows for the facile introduction of various pharmacophores, leading to the development of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of this compound as a precursor, detailing its synthesis, key transformations, and its role in the generation of compounds with significant anti-inflammatory, antimicrobial, and kinase-inhibiting properties.

Core Chemical Transformations and Experimental Protocols

The utility of this compound as a precursor stems from the reactivity of its nitro and carboxylic acid functionalities, as well as the pyridine ring itself. Key transformations include the reduction of the nitro group to an amine, derivatization of the carboxylic acid to amides and esters, and nucleophilic aromatic substitution.

Synthesis of this compound and its Analogs

The direct nitration of nicotinic acid is a common method for the synthesis of this compound. While specific yields can vary, the general procedure involves the use of strong nitrating agents. A detailed protocol for a related compound, 6-hydroxy-5-nitronicotinic acid, illustrates the typical reaction conditions.

Experimental Protocol: Synthesis of 6-Hydroxy-5-nitronicotinic Acid [1]

-

Method 1: To a 250 mL flask, add 6-hydroxynicotinic acid (20g) and 100 mL of red fuming nitric acid. The mixture is heated slowly to 50°C and stirred for 8 hours, followed by a slow increase in temperature to 80°C. After cooling overnight, the yellow precipitate is collected by filtration, washed with water, and dried. This method yields a product with a purity of >95% (LC-MS).[1]

-

Method 2: A solution of 6-hydroxynicotinic acid (30 g, 0.217 mol) in 50 mL of concentrated sulfuric acid is treated with a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid (60 mL) below 20°C. The mixture is stirred at room temperature for 1 hour and then heated to 80°C for 4 hours. Pouring the mixture onto ice results in the precipitation of the product. The yield of this method is reported to be 36%.[1]

-

Method 3: To a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) at 0°C, fuming nitric acid (10.4 mL) is added dropwise. The reaction is slowly heated to 45°C and maintained for 3 hours. The product is precipitated by pouring the mixture into ice water, collected by filtration, and dried, yielding 8.63 g of the light yellow solid.[1]

Diagram: General Synthesis Workflow

Caption: General workflow for the synthesis of this compound analogs.

Key Derivatization Reactions

1. Reduction of the Nitro Group:

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 5-aminonicotinic acid, a versatile intermediate for further functionalization, particularly in the synthesis of kinase inhibitors.

Experimental Protocol: Synthesis of 5-Aminonicotinic Acid from 5-Bromonicotinic Acid [2]

-

A mixture of 5-bromonicotinic acid (25 g, 0.124 mol), aqueous ammonia (67.32 mL), and copper sulfate pentahydrate (8.41 g) is heated in an autoclave at 120°C for 16 hours.

-

After completion, the reaction mixture is washed with a saturated sodium sulfide solution to remove copper ions.

-

The pH is adjusted to 4-5 with concentrated hydrochloric acid to precipitate the product.

-

The solid is collected by filtration and dried to give 5-aminonicotinic acid in 74% yield.[2]

2. Amide and Ester Formation:

The carboxylic acid group of this compound can be readily converted to amides and esters, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. Standard coupling reagents or conversion to the acid chloride followed by reaction with an amine or alcohol are common methods.

Diagram: Key Derivatizations of this compound

Caption: Key derivatization pathways of this compound.

Applications in Medicinal Chemistry

Kinase Inhibitors

A significant application of this compound derivatives is in the development of kinase inhibitors, particularly targeting the Janus kinase (JAK) family. The JAK-STAT signaling pathway is crucial in mediating immune responses, and its dysregulation is implicated in various inflammatory diseases and cancers.[3][4] The 5-aminonicotinic acid scaffold, derived from this compound, serves as a key component in the synthesis of potent and selective JAK inhibitors.

The JAK-STAT Signaling Pathway

Cytokines, upon binding to their receptors, activate associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[5][6] Pyridine-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation cascade.

Diagram: The JAK-STAT Signaling Pathway and its Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by pyridine-based inhibitors.

| Compound/Derivative Class | Target Kinase | Activity (IC50) | Reference |

| Pyridopyrimidin-7-ones | JAK3 | 2.0 nM | [7] |

| Tricyclic dipyrrolopyridine | JAK family | Potent in vitro activity | [8] |

| Pyrimidinyl heterocycles | JAK3 | Potent and selective | [9] |

Table 1: Kinase Inhibitory Activity of Pyridine-based Compounds

Antimicrobial Agents

Derivatives of nicotinic acid, including those originating from this compound, have demonstrated significant antimicrobial activity. The introduction of various substituents through the modification of the carboxylic acid and the pyridine ring has led to compounds with potent activity against a range of bacterial and fungal strains.

| Derivative Class | Microorganism | Activity (MIC) | Reference |

| Acylhydrazones of nicotinic acid | Staphylococcus epidermidis | 1.95 µg/mL | [10] |

| Acylhydrazones of nicotinic acid | Staphylococcus aureus (MRSA) | 7.81 µg/mL | [10] |

| 1,3,4-Oxadiazoline of nicotinic acid | Bacillus subtilis | 7.81 µg/mL | [10] |

| 1,3,4-Oxadiazoline of nicotinic acid | Staphylococcus aureus | 7.81 µg/mL | [10] |

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Most active with nitro substituents | [11] |

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

Anti-inflammatory Agents

The anti-inflammatory potential of nicotinic acid derivatives is another promising area of research. Compounds derived from this scaffold have been shown to inhibit the production of pro-inflammatory mediators.

| Compound/Derivative Class | Assay | Activity (IC50) | Reference |

| Metal-complexes of 5-nitropicolinic acid | Nitric oxide inhibition in RAW 264.7 cells | 5.38 µg/mL (Cd complex) | [10] |

| 2-Substituted phenyl derivatives of nicotinic acid | Carrageenan-induced paw edema | Distinctive activity | [11] |

Table 3: Anti-inflammatory Activity of Nicotinic Acid Derivatives

Conclusion

This compound stands as a valuable and versatile precursor in medicinal chemistry. Its readily modifiable structure provides a robust platform for the synthesis of diverse molecular architectures. The successful development of potent kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds from this scaffold underscores its significance in modern drug discovery. The detailed synthetic protocols and biological data presented in this guide aim to facilitate further research and development in this promising area, ultimately contributing to the discovery of novel therapeutics for a range of human diseases.

References

- 1. Page loading... [guidechem.com]

- 2. 5-Aminonicotinic acid CAS#: 24242-19-1 [amp.chemicalbook.com]

- 3. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 7. researchgate.net [researchgate.net]

- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and Synthesis of 5-Nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitronicotinic acid, a key intermediate in the synthesis of various pharmacologically active compounds, has a rich history rooted in the early explorations of pyridine chemistry. This technical guide provides a comprehensive overview of the discovery and the evolution of the synthesis of this compound. It details the initial historical synthesis and contrasts it with modern methodologies, offering detailed experimental protocols for key reactions. Quantitative data is presented in structured tables for comparative analysis, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic pathways.

Discovery and Historical Context

The journey to the synthesis of this compound begins with the discovery of its parent compound, nicotinic acid. In 1873, the Austrian chemist Hugo Weidel was the first to describe nicotinic acid, which he obtained by the oxidation of nicotine.[1][2] This foundational work on the structure and reactivity of pyridine derivatives paved the way for further exploration of this class of compounds.

The direct nitration of pyridine, the parent heterocycle of nicotinic acid, is a challenging chemical transformation. The electronegative nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution, making reactions like nitration difficult to achieve under standard conditions. Early chemists faced significant hurdles in functionalizing the pyridine ring, often requiring harsh reaction conditions and obtaining low yields of the desired products.

The first synthesis of a nitrated derivative of nicotinic acid, specifically this compound, is also attributed to the pioneering work in the late 19th century. While direct nitration of nicotinic acid was challenging, the presence of the carboxylic acid group influences the regioselectivity of the nitration, directing the incoming nitro group to the 5-position.

Historical Synthesis of this compound

The initial synthesis of this compound involved the direct nitration of nicotinic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. This method, while historically significant, is characterized by its harsh reaction conditions and the formation of byproducts.

Experimental Protocol: Nitration of Nicotinic Acid (Historical Method)

Objective: To synthesize this compound by the direct nitration of nicotinic acid.

Reagents:

-

Nicotinic acid

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Water

Procedure:

-

In a reaction vessel, nicotinic acid is slowly added to a cooled mixture of concentrated sulfuric acid and fuming nitric acid with constant stirring.

-

The reaction mixture is then gently heated to a specific temperature and maintained for several hours to ensure the completion of the nitration reaction.

-

After the reaction period, the mixture is carefully poured onto crushed ice to precipitate the crude this compound.

-

The resulting solid is collected by filtration, washed with cold water to remove residual acids, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Modern Synthetic Methodologies

Over the years, significant advancements in synthetic organic chemistry have led to the development of more efficient and milder methods for the synthesis of this compound and its derivatives. These modern approaches often offer higher yields, better regioselectivity, and improved safety profiles compared to the historical methods.

Synthesis from 6-Hydroxynicotinic Acid

A common modern route to a derivative of this compound involves the nitration of 6-hydroxynicotinic acid.[3] The hydroxyl group at the 6-position activates the pyridine ring, facilitating the electrophilic substitution at the 5-position.

Table 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid via Nitration of 6-Hydroxynicotinic Acid [3]

| Method | Starting Material (Amount) | Nitrating Agent (Amount) | Other Reagents (Amount) | Temperature (°C) | Time (h) | Yield |

| 1 | 6-hydroxynicotinic acid (20g) | Red fuming nitric acid (100mL) | - | 50, then 80 | 8 at 50°C | >95% purity |

| 2 | 6-hydroxynicotinic acid (30g, 0.217 mol) | 1:1 mixture of nitric acid | Concentrated sulfuric acid (110 mL total) | <20, then 80 | 1 at RT, 4 at 80°C | 14.2g (36%) |

| 3 | 6-hydroxynicotinic acid (15g) | Fuming nitric acid (10.4 mL) | Concentrated sulfuric acid (45 mL) | 0, then 45 | 3 at 45°C | 8.63g |

Experimental Protocol: Method 3 - Nitration of 6-Hydroxynicotinic Acid[3]

Objective: To synthesize 6-hydroxy-5-nitronicotinic acid.

Reagents:

-

6-hydroxynicotinic acid (15 g)

-

Concentrated sulfuric acid (45 mL)

-

Fuming nitric acid (10.4 mL)

-

Ice-water mixture

Procedure:

-

A mixture of 6-hydroxynicotinic acid and concentrated sulfuric acid is cooled to 0°C in a reaction vessel.

-

Fuming nitric acid is added dropwise to the stirred mixture, maintaining the temperature at 0°C.

-

The reaction mixture is then slowly heated to 45°C and maintained at this temperature for 3 hours.

-

After the reaction is complete, the mixture is poured into an ice-water mixture to precipitate the product.

-

The resulting precipitate is collected by suction filtration, washed with water, and air-dried to yield 6-hydroxy-5-nitronicotinic acid as a light yellow solid.

Synthesis via Cyclocondensation Reactions

Another modern approach involves the synthesis of nitriles of this compound through various cyclocondensation reactions using nitrocarbonyl compounds. These nitriles can then be hydrolyzed to the corresponding amides or the carboxylic acid.

Visualization of Synthetic Workflows

To better illustrate the logical flow of the synthetic processes, the following diagrams are provided in the DOT language for Graphviz.

References

Theoretical Insights into the Electronic Landscape of 5-Nitronicotinic Acid: A Comprehensive Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitronicotinic acid, a derivative of niacin (Vitamin B3), presents a molecule of significant interest in medicinal chemistry and materials science. Its electronic structure, governed by the interplay between the electron-withdrawing nitro group and the pyridine ring, dictates its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic characteristics of this compound. It details the computational methodologies, presents key electronic parameters, and outlines the experimental protocols for the validation of theoretical findings. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and similar compounds.

Introduction

This compound (C₆H₄N₂O₄, Molar Mass: 168.11 g/mol ) is a pyridinecarboxylic acid derivative.[1] The introduction of a nitro group onto the nicotinic acid scaffold is expected to significantly alter its electronic properties, influencing its potential as a synthon in organic synthesis and its interaction with biological targets. Understanding the electronic structure is paramount for predicting its chemical behavior and designing novel applications.

Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful lens through which to examine the molecular orbitals, charge distribution, and vibrational modes of this compound. These computational insights, when coupled with experimental validation, offer a detailed picture of the molecule's electronic landscape.

Theoretical Framework and Computational Methodology

The electronic structure of this compound can be effectively modeled using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

A crucial first step in any theoretical study is the optimization of the molecule's geometry to find its most stable conformation. This is typically performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). The optimized geometry provides the foundation for all subsequent electronic property calculations.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule. It illustrates regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.[2][3]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed description of the bonding and electronic delocalization within the molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilizing effects of hyperconjugation and charge transfer.

Vibrational Analysis

Computational vibrational analysis predicts the infrared (IR) and Raman active vibrational modes of the molecule. A comparison of the calculated vibrational frequencies with experimental spectra serves as a powerful validation of the computational model.

A logical workflow for the theoretical investigation of this compound is depicted in the following diagram:

Key Electronic Structure Data

The following tables summarize the kind of quantitative data that a thorough theoretical study of this compound would yield. The values presented here are representative and based on typical results for similar nitroaromatic compounds calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Representative Value | Unit | Significance |

| HOMO Energy | -7.5 | eV | Electron-donating ability |

| LUMO Energy | -3.2 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.3 | eV | Chemical stability and reactivity |

| Dipole Moment | 4.5 | Debye | Molecular polarity |

| Atom | Representative Mulliken Charge |

| N (pyridine) | -0.60 |

| C2 | 0.25 |

| C3 | -0.10 |

| C4 | 0.15 |

| C5 | 0.05 |

| C6 | 0.20 |

| N (nitro) | 0.80 |

| O (nitro) | -0.45 |

| O (nitro) | -0.45 |

| C (carboxyl) | 0.70 |

| O (carbonyl) | -0.55 |

| O (hydroxyl) | -0.65 |

| H (hydroxyl) | 0.45 |

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| O-H stretch | 3550 | ~3500 (broad) | Carboxylic acid O-H |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Pyridine ring C-H |

| C=O stretch | 1730 | ~1710 | Carboxylic acid C=O |

| C=C, C=N stretch | 1600-1450 | 1600-1450 | Pyridine ring vibrations |

| NO₂ asymmetric stretch | 1550 | ~1540 | Nitro group |

| NO₂ symmetric stretch | 1350 | ~1345 | Nitro group |

| C-O stretch | 1300 | ~1290 | Carboxylic acid C-O |

Experimental Protocols for Validation

Experimental validation is essential to confirm the accuracy of theoretical predictions. The following are standard experimental techniques used to characterize the electronic structure of molecules like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups and compare the experimental vibrational frequencies with the calculated values.

-

Methodology: A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4][5][6]

UV-Visible Spectroscopy

-

Objective: To investigate the electronic transitions and compare the experimental absorption maxima with the calculated electronic excitation energies.

-

Methodology: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile). The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm, to observe the π → π* and n → π* transitions.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, which can be correlated with the calculated electron densities.

-

Methodology: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[10][11][12][13][14]

The interplay between these experimental techniques and theoretical calculations is outlined below:

Potential Applications in Drug Development

The electronic properties of this compound are directly relevant to its potential applications in drug development.

-

Receptor Binding: The MEP and atomic charges can help predict how the molecule will interact with the active site of a protein. Regions of negative potential may form hydrogen bonds with donor groups in the receptor, while positive regions may interact with acceptor groups.

-

Metabolic Stability: The HOMO and LUMO energies can provide insights into the molecule's susceptibility to oxidative or reductive metabolism.

-

Pharmacokinetics: The dipole moment and overall polarity influence the molecule's solubility and ability to cross biological membranes.

The following diagram illustrates the logical relationship between the electronic structure and drug development potential:

Conclusion

Theoretical studies provide an indispensable framework for understanding the electronic structure of this compound. By employing computational methods such as DFT, researchers can gain detailed insights into the molecule's frontier orbitals, charge distribution, and vibrational properties. This knowledge is crucial for predicting its reactivity and for the rational design of new molecules with desired properties for applications in medicinal chemistry and materials science. The synergy between computational prediction and experimental validation will continue to be a cornerstone of modern chemical research.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Refer to the electrostatic potential maps <IMAGE> to answer... | Study Prep in Pearson+ [pearson.com]

- 3. Application of Electrostatic Potential Map in Acidity Estimation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 14. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of the Nitro Group in 5-Nitronicotinic Acid

Abstract

This compound is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The reactivity of this molecule is largely dictated by the electronic properties of the nitro group. This strong electron-withdrawing group significantly influences the pyridine ring's susceptibility to nucleophilic attack and is itself a key site for chemical transformation, primarily through reduction. This technical guide provides a comprehensive overview of the synthesis and principal reactions of the nitro group in this compound, with a focus on its reduction to 5-aminonicotinic acid and its role in nucleophilic aromatic substitution (SNAr) reactions. Detailed experimental protocols, quantitative data, and illustrative diagrams are provided to serve as a practical resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), features a pyridine ring substituted with a carboxylic acid group at the 3-position and a nitro group at the 5-position. The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1] This electronic characteristic is the cornerstone of the molecule's reactivity, deactivating the aromatic ring towards electrophilic substitution while significantly activating it for nucleophilic aromatic substitution.[2][3]

Furthermore, the nitro group can be readily reduced to an amino group, yielding 5-aminonicotinic acid.[4][5] This amine is a versatile building block for constructing a wide array of heterocyclic compounds with diverse biological activities, including antimicrobial and antitubercular properties.[6] Understanding and harnessing the reactivity of the nitro group is therefore crucial for the rational design of new therapeutic agents.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of a suitable nicotinic acid precursor. While various synthetic routes exist[7], a common approach is the nitration of 6-hydroxynicotinic acid, followed by subsequent chemical modifications. The synthesis of related 3-substituted-5-nitropyridines has also been extensively studied.[8]

Below is a generalized workflow for a common synthetic approach to a nitropyridine derivative.

References

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 5-Aminonicotinic acid CAS#: 24242-19-1 [amp.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Janovsky Reaction of Nitropyridines. II. Preparation of this compound and its Related Compounds [jstage.jst.go.jp]

Physical Properties of 5-Nitronicotinic Acid Crystals: A Technical Guide